Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Overview
Description
Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to the pyrazolo[1,5-a]pyrimidine core. The presence of the cyclopropyl group imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research due to its ability to interact with various biological targets. It is being investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phosphoinositide 3-kinase delta (PI3Kδ), which plays a role in cell proliferation and survival .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown anti-inflammatory and neuroprotective properties, making them candidates for the treatment of diseases such as multiple sclerosis and systemic lupus erythematosus .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as fluorescence and photostability. These materials have applications in optoelectronics and imaging technologies .
Mechanism of Action
The mechanism of action of methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a PI3Kδ inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival . This inhibition can lead to reduced inflammation and cell proliferation, which is beneficial in treating autoimmune and inflammatory diseases.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the cyclopropyl group.
7-arylpyrazolo[1,5-a]pyrimidines: Compounds with aryl groups instead of the cyclopropyl group.
7-alkylpyrazolo[1,5-a]pyrimidines: Compounds with alkyl groups other than cyclopropyl.
Uniqueness: Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-6-10-12-5-4-9(7-2-3-7)14(10)13-8/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGDCQPGJBSJMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C(=CC=NC2=C1)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187638 | |
Record name | Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-70-7 | |
Record name | Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886497-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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